molecular formula C16H17N3O7 B1344567 Z-Gly-gly-osu CAS No. 32943-08-1

Z-Gly-gly-osu

Cat. No. B1344567
CAS RN: 32943-08-1
M. Wt: 363.32 g/mol
InChI Key: FKUDREMYYUMWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-Gly-gly-osu” is a compound used in peptide synthesis . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C14H14N2O6 .


Molecular Structure Analysis

The molecular formula of “Z-Gly-gly-osu” is C14H14N2O6 . The molecular weight is 306.27 . For a more detailed molecular structure analysis, specialized software or databases would be required.


Physical And Chemical Properties Analysis

“Z-Gly-gly-osu” is a white powder . It has a molecular weight of 306.27 . More specific physical and chemical properties might be available in specialized literature or databases.

Scientific Research Applications

Biomimetic Growth of Hydroxyapatite

Z-Gly-gly-osu plays a significant role in the creation of super water-soluble carbon nanotube (CNT)-protein hybrid nanofibers. This compound enables the successful functionalization of CNTs and facilitates the formation of CNT-protein hybrid nanofibers, such as CNT-fibronectin and CNT-hemoglobin. These hybrid nanofibers demonstrate potential in biomimetic mineralization, particularly in the formation of hydroxyapatite crystals, which are crucial for various biomedical applications (Wei et al., 2011).

Controlled Thermal Decomposition

Another application of a similar compound, zinc glycerolate (Zn(gly)), involves its use in the controlled thermal decomposition to form porous ZnO platelets. While this research doesn't directly involve Z-Gly-gly-osu, it highlights the potential of related compounds in material science, particularly in creating materials with specific structural properties useful in various technological applications (Dong & Feldmann, 2012).

Poultry Nutrition

In the field of animal nutrition, research on zinc glycine chelate (Zn-Gly), a related compound, shows its impact on broiler chickens. It improves antioxidative enzymes and mineral composition in the liver and influences the biochemical and hematological parameters of chicken blood. This study demonstrates the significant role of Z-Gly in poultry nutrition and its potential as a feed supplement (Kwiecień et al., 2016).

Embryonic Development

In the realm of embryology, glycine, a component of Z-Gly-gly-osu, has been studied for its effects on preimplantation bovine embryos. It improves blastocyst formation and hatching, particularly under conditions of elevated osmolarity, demonstrating its importance in embryonic development and potential applications in veterinary and human reproductive medicine (Herrick et al., 2016).

Gene Engineering and Ethical Considerations

Though not directly related to Z-Gly-gly-osu, studies on zinc finger nucleases (ZFNs) provide insights into gene editing, which is a critical aspect of modern genetic research. This research underscores the ethical and scientific considerations in gene editing, an area that could potentially intersect with the chemical applications of Z-Gly-gly-osu (Palpant & Dudzinski, 2013).

Chlorine-

Resistant Membrane DevelopmentZ-Gly-gly-osu's related compound, Glycylglycine (Gly), is instrumental in enhancing the chlorine resistance of aromatic polyamide reverse osmosis membranes. Gly is grafted onto the membrane surface as a regenerative chlorine sacrificial layer. This application is crucial in water treatment and desalination processes, where membrane longevity and efficiency are paramount (Huang et al., 2017).

Stress Tolerance in Rice

Research involving Glyoxalase I (Gly I), a part of the glyoxalase system related to Z-Gly-gly-osu, highlights its role in enhancing the stress tolerance and grain yield in rice. Overexpression of the OsGly I gene in rice leads to improved tolerance to various abiotic stresses and increased seed setting rate and yield. This study opens avenues for bioengineering crops to enhance their resilience to environmental stressors (Zeng et al., 2016).

Surface Modification for Solar Cells

A study involving the modification of ZnO with glycine, a component of Z-Gly-gly-osu, demonstrates its application in improving the efficiency of polymer solar cells. This modification enhances electron extraction and interfacial engineering, showing the potential of Z-Gly-gly-osu related compounds in renewable energy technologies (Zhu et al., 2019).

Safety And Hazards

The safety data sheet for “Z-Gly-OSu”, a related compound, suggests that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin and eye irritation . The safety and hazards of “Z-Gly-gly-osu” specifically are not detailed in the search results.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUDREMYYUMWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-gly-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PG Richman, JS Fruton - Proceedings of the National …, 1976 - National Acad Sciences
… The compounds listed in Table 1 were prepared by coupling Z-Gly-OSu (OSu refers to N-oxysuccinimido) or Z-Gly-Gly-OSu with Phe(NO2) or Phe(NO2)-Tyr in the usual manner (12), …
Number of citations: 5 www.pnas.org
T MIYAZAWA, T OTOMATSU, Y FUKUI… - … Journal of Peptide …, 1992 - Wiley Online Library
… The same compound was also prepared by reacting Z-Gly-Gly-OSu (18) with L-Phe in the presence of NaHC03 in aqueous DMF at room temperature overnight; yield, 75%; mp 139-140"…
Number of citations: 34 onlinelibrary.wiley.com
J Horvat, Š Horvat, C Lemieux… - International Journal of …, 1988 - Wiley Online Library
The synthesis of some [Leu 5 ]enkephalin derivatives is described in which d‐glucose has been linked to the opioid pentapeptide through the ester bond involving the carboxyl function …
Number of citations: 39 onlinelibrary.wiley.com
S Blumberg, BL Vallee - Biochemistry, 1975 - ACS Publications
… The affinity adsorbant for thermolysin, agarose-Gly-GlyGly-D-Phe, was prepared by coupling Gly-Gly-Gly-D-Phe, obtained by condensation of Z-Gly-Gly-Osu to Gly-D-Phe under …
Number of citations: 108 pubs.acs.org

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